molecular formula NdCl3<br>Cl3Nd B8810423 Neodymium(III) chloride

Neodymium(III) chloride

Cat. No. B8810423
M. Wt: 250.60 g/mol
InChI Key: ATINCSYRHURBSP-UHFFFAOYSA-K
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Patent
US08808660B2

Procedure details

Adding 6 m3 of neodymium chloride solution (1.5 mol/L) into a reactor containing 27.5 m3 of the above magnesium bicarbonate solution to react for 3 hour at 35° C., and controlling the pH value of mother liquor at 8.0, neodymium ions are precipitated, and then neodymium carbonate is obtained after filtration, washing and drying. At last, neodymium oxide is obtained from calcination of neodymium carbonate at 650° C. for 2 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Nd+3:2].[Cl-].[Cl-].[C:5](=[O:8])([OH:7])[O-:6].[Mg+2].[C:10](=[O:13])([OH:12])[O-:11].[Nd]>>[C:5](=[O:6])([O-:8])[O-:7].[Nd+3:2].[C:10](=[O:11])([O-:13])[O-:12].[C:5](=[O:6])([O-:8])[O-:7].[Nd+3:2] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Nd+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Nd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 hour at 35° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
are precipitated

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.